molecular formula C19H21N3O2S B6082590 4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide

4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide

Katalognummer B6082590
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: OEOGDYAVHWAJDN-BKUYFWCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide, commonly known as SBI-425, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting specific enzymes that are involved in disease progression. In

Wirkmechanismus

SBI-425 inhibits the activity of specific enzymes, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), which are involved in disease progression. By inhibiting these enzymes, SBI-425 can prevent cancer cell growth and proliferation, protect neurons from oxidative stress and inflammation, and improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, SBI-425 has been shown to inhibit cancer cell growth and induce cancer cell death. In neurodegenerative disease research, SBI-425 has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function. In metabolic disorder research, SBI-425 has been shown to improve insulin sensitivity and glucose metabolism, and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

SBI-425 has several advantages for lab experiments, including high purity and high yield, and well-established synthesis method. However, there are some limitations to using SBI-425 in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for SBI-425 research, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing more potent and selective inhibitors of PTPs and DUSPs. Additionally, further studies are needed to investigate the potential toxicity and safety of SBI-425 in vivo.

Synthesemethoden

SBI-425 is synthesized through a multi-step process that involves the reaction of tert-butyl hydrazine with 3-formylindole. The resulting product is then reacted with benzenesulfonyl chloride to yield the final product, SBI-425. The synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

SBI-425 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, SBI-425 has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. In neurodegenerative disease research, SBI-425 has been shown to protect neurons from oxidative stress and inflammation. In metabolic disorder research, SBI-425 has been shown to improve insulin sensitivity and glucose metabolism.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[(Z)-1H-indol-3-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)15-8-10-16(11-9-15)25(23,24)22-21-13-14-12-20-18-7-5-4-6-17(14)18/h4-13,20,22H,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOGDYAVHWAJDN-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-[(Z)-1H-indol-3-ylmethylidene]benzenesulfonohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.